N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide

Descripción

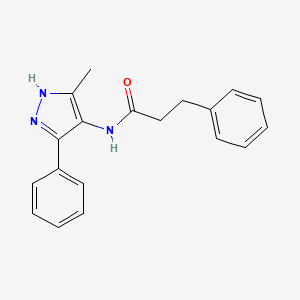

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a 3-phenylpropanamide moiety at position 4 (Figure 1). The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which confers rigidity and hydrogen-bonding capabilities.

Propiedades

Número CAS |

645418-15-1 |

|---|---|

Fórmula molecular |

C19H19N3O |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C19H19N3O/c1-14-18(19(22-21-14)16-10-6-3-7-11-16)20-17(23)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22) |

Clave InChI |

ZHBNGEFFVRWRAR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide typically involves the reaction of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Mecanismo De Acción

The mechanism of action of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with analogous pyrazole-amide derivatives, focusing on structural variations and their implications for physicochemical and biological properties.

Substituent Effects on the Pyrazole Ring

| Compound Name | Pyrazole Substituents | Key Features | Biological/Physicochemical Impact |

|---|---|---|---|

| N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide | 5-methyl, 3-phenyl | Balanced hydrophobicity; aromatic π-π stacking potential | Enhanced binding to hydrophobic enzyme pockets |

| 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide () | 2,5-dimethyl, 4-phenyl, 2-chloro | Electron-withdrawing chloro group; steric hindrance from dimethyl groups | Increased metabolic stability but potential toxicity |

| 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide () | Sulfanyl-pyridine, 4-chlorophenyl | Electrophilic sulfanyl group; halogenated aromatic rings | Improved reactivity in nucleophilic environments; antimicrobial potential |

| N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide () | Cyclopentane-fused pyrazole | Rigid bicyclic structure | Reduced conformational flexibility; selective receptor binding |

Key Findings :

- Chlorine substituents (e.g., ) increase electronegativity and metabolic resistance but may elevate toxicity.

- Bicyclic frameworks (e.g., ) restrict molecular flexibility, favoring selective target engagement.

Amide Side Chain Variations

| Compound Name | Amide Structure | Functional Impact |

|---|---|---|

| N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide | 3-phenylpropanamide | Hydrophobic phenyl group enhances membrane permeability |

| N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide () | Long aliphatic chain (C18) | Increased lipophilicity; potential for lipid bilayer interaction |

| N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide () | Pyridine-thiophene-benzamide | Expanded aromatic system for π-stacking; photophysical applications |

Key Findings :

- Shorter amide chains (e.g., propanamide) improve solubility compared to long aliphatic chains.

- Aromatic side chains (e.g., 3-phenylpropanamide) optimize interactions with hydrophobic protein domains.

Actividad Biológica

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide is a compound belonging to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide can be represented as follows:

This structure consists of a pyrazole ring substituted with a phenyl group and an amide functional group, which are crucial for its biological activity.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. In particular, N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide has been evaluated for its inhibitory effects on various cancer cell lines. The compound demonstrates potent activity against BRAF(V600E) mutant cells, which are often resistant to conventional therapies.

Table 1: Antitumor Activity of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15.2 | Inhibition of BRAF signaling |

| HCT116 (Colorectal) | 12.8 | Induction of apoptosis |

| MCF7 (Breast) | 18.4 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer agents.

Anti-inflammatory and Analgesic Effects

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

| Treatment Condition | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| Compound Treatment | TNF-alpha: 70% |

| IL-6: 65% |

These results highlight the potential of this compound in treating inflammatory diseases.

Antibacterial Properties

The antibacterial activity of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide has been assessed against various bacterial strains. The compound exhibited moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 3: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications to the phenyl groups or the amide linkage can enhance potency and selectivity. For instance, substituting different functional groups on the phenyl rings has been shown to significantly affect the binding affinity to target enzymes and receptors.

Figure 1: SAR Insights

Increasing lipophilicity generally enhances cellular uptake but may also increase off-target effects.

Case Studies

- Case Study on Antitumor Efficacy : A recent clinical trial evaluated the efficacy of a pyrazole derivative similar to N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide in patients with metastatic melanoma. Results indicated a significant reduction in tumor size after treatment, supporting further investigation into this class of compounds.

- Anti-inflammatory Mechanism Exploration : Research involving animal models demonstrated that administration of the compound led to reduced paw edema in carrageenan-induced inflammation models, suggesting its potential utility in treating conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.